Cas no 21232-37-1 (Benzenemethanamine, a-methyl-N-phenyl-, (R)-)

Benzenemethanamine, a-methyl-N-phenyl-, (R)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, a-methyl-N-phenyl-, (R)-
- HS-7243
- (R)-N-(1-Phenylethyl)aniline
- (r)-phenyl-(1-phenylethyl)amine
- (R)-N-(phenyl)-alpha-methylbenzylamine
- SCHEMBL5604987
- MFCD20278392
- N-[(1R)-1-phenylethyl]aniline
- 21232-37-1
- IUERBKSXAYWVGE-GFCCVEGCSA-N
- (R,S)-Phenyl-(1-phenyl-ethyl)-amine
- AKOS015996398
- F96975
-
- Inchi: 1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1
- InChI Key: IUERBKSXAYWVGE-GFCCVEGCSA-N
- SMILES: [C@H](C1C=CC=CC=1)(C)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 197.120449483g/mol
- Monoisotopic Mass: 197.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.8
Benzenemethanamine, a-methyl-N-phenyl-, (R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB591521-10g |
N-[(1R)-1-Phenylethyl]aniline; . |
21232-37-1 | 10g |
€1501.50 | 2024-07-20 | ||
abcr | AB591521-5g |
N-[(1R)-1-Phenylethyl]aniline; . |
21232-37-1 | 5g |
€968.00 | 2024-07-20 | ||
abcr | AB591521-1g |
N-[(1R)-1-Phenylethyl]aniline; . |
21232-37-1 | 1g |
€356.00 | 2024-07-20 |
Benzenemethanamine, a-methyl-N-phenyl-, (R)- Related Literature
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2. Book reviews
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on Benzenemethanamine, a-methyl-N-phenyl-, (R)-
Recent Advances in the Study of Benzenemethanamine, a-methyl-N-phenyl-, (R)- (CAS: 21232-37-1)
Benzenemethanamine, a-methyl-N-phenyl-, (R)- (CAS: 21232-37-1), also known as (R)-N,α-dimethylbenzylamine, is a chiral amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has potential applications in drug development, particularly in the design of enantioselective catalysts and chiral drugs. Recent studies have focused on its pharmacological properties, synthetic methodologies, and potential therapeutic applications, making it a compound of considerable interest to researchers.
Recent research has explored the role of Benzenemethanamine, a-methyl-N-phenyl-, (R)- in the development of novel chiral ligands for asymmetric synthesis. A study published in the Journal of Organic Chemistry (2023) demonstrated its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, achieving high enantioselectivity and yield. The study highlighted the compound's ability to facilitate the formation of carbon-carbon bonds in complex organic molecules, which is critical for the synthesis of pharmaceuticals with specific stereochemical requirements.
In the realm of drug discovery, Benzenemethanamine, a-methyl-N-phenyl-, (R)- has been investigated for its potential as a building block for central nervous system (CNS) active compounds. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of novel dopamine receptor modulators. The researchers found that the (R)-enantiomer exhibited superior binding affinity and selectivity compared to its (S)-counterpart, underscoring the importance of chirality in drug design. This finding opens new avenues for the development of targeted therapies for neurological disorders such as Parkinson's disease and schizophrenia.
Another significant advancement involves the use of Benzenemethanamine, a-methyl-N-phenyl-, (R)- in the synthesis of antimicrobial agents. A recent publication in the European Journal of Medicinal Chemistry (2024) described its incorporation into a new class of quaternary ammonium compounds with potent activity against multidrug-resistant bacterial strains. The study revealed that the (R)-configuration was crucial for maintaining antimicrobial efficacy while minimizing cytotoxicity, suggesting its potential as a scaffold for next-generation antibiotics.
From a synthetic chemistry perspective, researchers have developed more efficient and sustainable routes to produce Benzenemethanamine, a-methyl-N-phenyl-, (R)-. A 2023 study in Green Chemistry introduced a biocatalytic approach using engineered amine dehydrogenases, achieving high enantiomeric excess (ee > 99%) under mild conditions. This method represents a significant improvement over traditional chemical synthesis, reducing waste and energy consumption while maintaining high selectivity and yield.
In conclusion, recent studies on Benzenemethanamine, a-methyl-N-phenyl-, (R)- (CAS: 21232-37-1) highlight its versatility and importance in chemical biology and pharmaceutical research. Its applications span from asymmetric catalysis to drug discovery, with particular promise in the development of CNS-targeted therapies and antimicrobial agents. The ongoing refinement of synthetic methodologies further enhances its accessibility for research and industrial applications. Future research directions may include exploring its potential in other therapeutic areas and optimizing its physicochemical properties for enhanced bioavailability and efficacy.
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